molecular formula C20H18O5 B3025246 Demethoxycurcumin CAS No. 24939-17-1

Demethoxycurcumin

Cat. No.: B3025246
CAS No.: 24939-17-1
M. Wt: 338.4 g/mol
InChI Key: HJTVQHVGMGKONQ-LUZURFALSA-N
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Description

Demethoxycurcumin is a naturally occurring curcuminoid found in the rhizomes of the plant Curcuma longa, commonly known as turmeric. It is one of the three major curcuminoids, alongside curcumin and bisthis compound. This compound is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .

Mechanism of Action

Target of Action

Demethoxycurcumin (DiMC) is a derivative of curcumin, one of the major active components of curcumin products isolated from Curcumae sp . DiMC has been found to target several key proteins and pathways in cells. One of its primary targets is the nuclear factor-κB (NF-κB), a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . Inhibition of NF-κB activation has been observed with DiMC, suggesting a critical role in its anti-inflammatory and anti-proliferative responses .

Mode of Action

DiMC interacts with its targets, primarily NF-κB, resulting in the suppression of tumor necrosis factor (TNF)-induced NF-κB activation . This suppression of NF-κB activity correlates with the down-regulation of cyclooxygenase-2, cyclin D1, and vascular endothelial growth factor, all of which are regulated by NF-κB . This interaction and the resulting changes contribute to the anti-inflammatory and anti-proliferative effects of DiMC .

Biochemical Pathways

DiMC affects several biochemical pathways. It has been found to inhibit the PI3K/Akt signaling pathway, a key target in cancer therapy, as it is implicated in initiation, proliferation, and cancer cell survival . It also suppresses the MAPK signaling pathway, EGFR tyrosine kinase inhibitor resistance, and IL-17 signaling pathway . The suppression of these pathways contributes to the anti-inflammatory and anti-proliferative activities of DiMC .

Pharmacokinetics

The pharmacokinetic properties of DiMC have been studied, with findings indicating that it has improved systemic bioavailability compared to curcumin . The methylation of both hydroxyl groups makes DiMC more stable and lipophilic than curcumin, providing it with a significantly reduced degradation rate and a much improved drug delivery system . None of the curcuminoids, including dimc, penetrated the blood–brain barrier (bbb) .

Result of Action

The molecular and cellular effects of DiMC’s action are significant. It has been shown to exhibit anti-inflammatory and anti-proliferative activities . It also induces apoptosis and promotes autophagy of cancer cells, inhibits migration, and regulates DNA transcription . These effects contribute to its potential as an anticancer agent .

Action Environment

The action, efficacy, and stability of DiMC can be influenced by environmental factors. For instance, associating curcuminoids with nanomaterials increases solubility, bioavailability, and antiviral effects, characterized by blocking the entry of the virus into the cell or by inhibiting key enzymes in viral replication and transcription . This suggests that the environment in which DiMC is delivered can significantly impact its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Demethoxycurcumin can be synthesized through various chemical routes. One common method involves the condensation of vanillin with acetylacetone in the presence of a base, followed by cyclization and demethylation reactions. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound often involves the extraction of curcuminoids from turmeric using techniques such as Soxhlet extraction, maceration, solvent extraction, ultrasound-assisted extraction, and supercritical fluid extraction. The extracted curcuminoids are then separated and purified using column chromatography or high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Demethoxycurcumin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTVQHVGMGKONQ-LUZURFALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873751
Record name Demethoxycurcumin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Demethoxycurcumin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22608-11-3, 24939-17-1
Record name Demethoxycurcumin
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Record name Demethoxycurcumin
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Record name Demethoxycurcumin
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Record name Demethoxycurcumin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Heptadiene-3,5-dione, 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)
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Record name (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEMETHOXYCURCUMIN
Source FDA Global Substance Registration System (GSRS)
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Record name Demethoxycurcumin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033801
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168 °C
Record name Demethoxycurcumin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of demethoxycurcumin?

A1: this compound has the molecular formula C21H20O5 and a molecular weight of 352.38 g/mol.

Q2: Does this compound exhibit better water solubility compared to curcumin?

A2: Yes, research suggests that this compound demonstrates superior water solubility at room temperature compared to curcumin. [] This enhanced solubility potentially contributes to its biological effects when turmeric is consumed in powder form. []

Q3: How does this compound interact with biological targets?

A3: this compound exerts its effects by interacting with various molecular targets. For instance, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival often dysregulated in cancer. [] Additionally, this compound can induce apoptosis, a programmed cell death mechanism, by modulating the expression of proteins like Bax, Bcl-2, Caspase-3, and Caspase-9. []

Q4: Can this compound influence drug resistance in cancer cells?

A4: Research suggests that this compound can modulate the function of P-glycoprotein, a drug efflux transporter often overexpressed in drug-resistant cancer cells. [] By inhibiting P-glycoprotein, this compound may enhance the intracellular accumulation of chemotherapeutic agents and potentially reverse multidrug resistance. []

Q5: What are the potential therapeutic benefits of this compound?

A5: this compound exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. [, , , , ] It has shown promising results in preclinical studies for conditions like cancer, inflammation, and oxidative stress-related diseases. [, , , , ]

Q6: How does this compound compare to other curcuminoids in terms of biological activity?

A6: Studies suggest that this compound often exhibits comparable or even superior biological activity compared to curcumin and bisthis compound. For instance, it displays potent anti-inflammatory effects, inhibiting TPA-induced inflammation in mice. [] Additionally, this compound demonstrates strong inhibitory effects on the growth of human lung cancer cells. []

Q7: Does this compound exhibit any insecticidal properties?

A7: Recent research indicates that this compound can act as a juvenile hormone (JH) disruptor in insects. [] It interferes with the formation of the JH receptor complex, leading to developmental abnormalities and mortality in Drosophila melanogaster larvae. [] This finding highlights its potential as a biopesticide.

Q8: What strategies can be employed to enhance the stability and bioavailability of this compound?

A9: Several formulation strategies can be employed to improve the stability and bioavailability of this compound. These include encapsulation in liposomes, [, ] nanoparticles, [, ] or inclusion complexes. [] These approaches can protect the compound from degradation, enhance its solubility, and improve its delivery to target tissues.

Q9: What analytical techniques are commonly used to identify and quantify this compound?

A10: Various analytical methods are employed for the characterization and quantification of this compound. High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for separating and quantifying this compound in turmeric extracts and formulations. [, , , , , ] Thin-layer chromatography (TLC) is another technique used for qualitative and semi-quantitative analysis. [, ] Additionally, spectroscopic techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) are employed for structural elucidation and confirmation. [, , , , ]

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